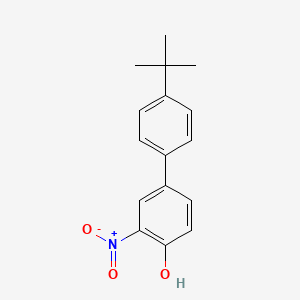

2-Nitro-4-(4-T-butylphenyl)phenol

Description

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)17(19)20/h4-10,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQFNZVYBYEHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610319 | |

| Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187461-67-2 | |

| Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 4-(4-Tert-butylphenyl)phenol

The tert-butylphenyl moiety is introduced via Friedel-Crafts alkylation or coupling reactions:

-

Friedel-Crafts alkylation :

Phenol reacts with tert-butyl chloride in the presence of AlCl₃, yielding 4-tert-butylphenol. Subsequent Ullmann coupling with iodobenzene under Cu catalysis forms 4-(4-tert-butylphenyl)phenol. -

Alternative coupling :

Suzuki-Miyaura cross-coupling of 4-bromophenol with 4-tert-butylphenylboronic acid using Pd catalysts achieves higher regioselectivity.

Ortho-Directed Nitration

Nitration of 4-(4-tert-butylphenyl)phenol employs dilute nitric acid (30–50%) in isooctane at 20–30°C to prevent dealkylation:

Key parameters :

-

Nitric acid concentration: 30–40% minimizes oxidative degradation.

-

Reaction temperature: Maintaining ≤30°C suppresses tert-butyl group cleavage.

Yield optimization :

| Nitric Acid (%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 30 | Isooctane | 25 | 78 |

| 40 | n-Hexane | 30 | 72 |

| 50 | Heavy alkylate | 35 | 65 |

Synthesis of 4-Tert-butylbiphenyl-4'-ol

4-Tert-butylbiphenyl-4'-ol is prepared via:

Regioselective Nitration

Controlled nitration with 70% nitric acid in dichloromethane at 0–5°C achieves >85% ortho selectivity:

Advantages :

-

Low-temperature nitration reduces side reactions.

-

Dichloromethane enhances nitro group orientation via polar solvent effects.

Critical Analysis of Methodologies

Nitration Efficiency and Byproduct Formation

Solvent and Catalyst Impact

-

Solvent polarity : Nonpolar solvents (isooctane, hexane) favor mononitration, while polar aprotic solvents (DMF) increase di-nitration risks.

-

Catalyst choice : Cu catalysts in coupling reactions improve biphenyl bond formation efficiency (yield: 80–90%) compared to Pd systems (70–85%).

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-4-(4-T-butylphenyl)phenol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide)

Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

Reduction: 2-Amino-4-(4-T-butylphenyl)phenol

Substitution: Ethers or esters of 2-Nitro-4-(4-T-butylphenyl)phenol

Oxidation: Quinone derivatives

Applications De Recherche Scientifique

2-Nitro-4-(4-T-butylphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mécanisme D'action

The mechanism of action of 2-Nitro-4-(4-T-butylphenyl)phenol depends on its specific application. For example, in biological systems, the compound may exert its effects by interacting with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Physical and Chemical Properties

The following table summarizes key properties of 2-nitro-4-(4-T-butylphenyl)phenol and analogous nitro-substituted phenols:

*Estimated based on molecular formula.

Key Observations:

- Steric and Electronic Effects: The tert-butyl group in 2-nitro-4-(4-T-butylphenyl)phenol enhances hydrophobicity and steric hindrance compared to smaller substituents like trifluoromethyl (-CF₃) or phenyl groups. This likely reduces solubility in polar solvents but improves stability in non-aqueous systems .

- Reactivity : The nitro group in all compounds acts as a strong electron-withdrawing group, increasing electrophilicity of the aromatic ring. This makes them reactive intermediates in synthesis (e.g., coupling reactions) .

2-Nitro-4-(4-T-butylphenyl)phenol:

Comparators:

2-Nitro-4-(trifluoromethyl)phenol: Classified as a respiratory irritant (STOT SE 3) with a flashpoint of 95°C, indicating flammability risks .

Nitrofuran Derivatives: Evidence from structurally distinct nitrofurans (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) shows carcinogenicity in rodents, emphasizing the need for caution with nitroaromatic compounds .

Activité Biologique

2-Nitro-4-(4-T-butylphenyl)phenol, also known as NTBP, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of NTBP, including its mechanisms of action, toxicological effects, and applications in various fields.

Chemical Structure and Properties

NTBP is characterized by a nitro group and a tert-butylphenyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique properties and biological interactions.

Mechanisms of Biological Activity

NTBP exhibits a range of biological activities, primarily through its interaction with cellular pathways. The following mechanisms have been identified:

- Antioxidant Activity : NTBP has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of skin cells, where oxidative damage can lead to conditions such as vitiligo .

- Cytotoxic Effects : Studies indicate that NTBP can induce cytotoxicity in certain cell lines. For instance, it has been observed to sensitize melanocytes to apoptosis via the activation of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathways .

- Endocrine Disruption : As an alkylphenol derivative, NTBP may act as an endocrine disruptor, impacting hormonal balance and potentially leading to reproductive and developmental issues .

Toxicological Profile

The toxicological effects of NTBP have been explored in various studies. Key findings include:

- Acute Toxicity : Research indicates that exposure to high concentrations of NTBP can lead to significant reductions in cell viability among melanocytes. For example, at concentrations around 250 μM, viability decreased notably in immortalized melanocyte cell lines .

- Chronic Exposure Risks : Long-term exposure studies suggest that NTBP may accumulate in biological systems, leading to chronic toxicity. The compound has been classified among pollutants of emerging concern due to its persistence and potential health impacts .

Case Studies

Several case studies have investigated the biological effects of NTBP:

- Melanocyte Sensitivity : A study demonstrated that NTBP exposure led to increased expression of TRAIL receptors on melanocytes, enhancing their susceptibility to cytotoxic T-cell-mediated killing. This finding suggests a potential mechanism for autoimmune responses in skin conditions like vitiligo .

- Environmental Impact : Another study focused on the degradation of NTBP in aquatic environments, highlighting its persistence and toxicity as an endocrine disruptor. The research emphasized the need for effective remediation strategies due to its widespread presence in wastewater .

Data Tables

| Study | Findings | Concentration | Cell Type |

|---|---|---|---|

| Study 1 | Reduced viability; TRAIL upregulation | 250 μM | Melanocytes |

| Study 2 | Endocrine disruption potential | Varies | Various |

| Study 3 | Photocatalytic degradation effectiveness | N/A | Environmental samples |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-nitro-4-(4-T-butylphenyl)phenol in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize inhalation exposure. Install emergency safety showers and eyewash stations .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection (e.g., vapor respirators) if ventilation is insufficient .

- Fire Safety : Avoid water jets; use dry powder, CO₂, or foam extinguishers. Be aware of toxic combustion byproducts like nitrogen oxides and carbon monoxide .

Q. How can the purity and structural integrity of synthesized 2-nitro-4-(4-T-butylphenyl)phenol be verified?

- Methodological Answer :

- Chromatography : Perform HPLC or GC-MS to assess purity. Compare retention times with known standards .

- Spectroscopy : Use FT-IR to confirm functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹, phenolic O-H stretch at ~3300 cm⁻¹) .

- Crystallography : Employ single-crystal X-ray diffraction (e.g., ORTEP-III software) to resolve molecular geometry .

Q. What synthetic routes are documented for 2-nitro-4-(4-T-butylphenyl)phenol?

- Methodological Answer :

- Nitration of Precursors : React 4-T-butylphenol with nitric acid under controlled conditions (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC .

- Purification : Recrystallize the product using ethanol/water mixtures to isolate high-purity crystals .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 2-nitro-4-(4-T-butylphenyl)phenol?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to assess reactivity .

- Electrostatic Potential Maps : Visualize electron density distribution to predict sites for electrophilic/nucleophilic attacks .

Q. What spectroscopic techniques resolve contradictions in reported data for nitroaromatic compounds like 2-nitro-4-(4-T-butylphenyl)phenol?

- Methodological Answer :

- NMR Analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) with computational predictions to validate assignments .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1) and rule out impurities .

Q. How does the tert-butyl group influence the photostability and reactivity of 2-nitro-4-(4-T-butylphenyl)phenol?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor decomposition via HPLC. Compare degradation rates with non-substituted analogs .

- Steric Effects : Use molecular dynamics simulations to analyze how the bulky tert-butyl group hinders nitro-group rotation, affecting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.